Ethyl 2-(1-(2-phenylacetyl)pyrrolidine-2-carboxamido)acetate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-[[1-(2-phenylacetyl)pyrrolidine-2-carbonyl]amino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4/c1-2-23-16(21)12-18-17(22)14-9-6-10-19(14)15(20)11-13-7-4-3-5-8-13/h3-5,7-8,14H,2,6,9-12H2,1H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJNSMUBMSNAEEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)C1CCCN1C(=O)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Preparation of N-Phenylacetyl-L-Proline
- Reactants : L-Proline (3.0 g, 26 mmol), phenylacetyl chloride (4.03 g, 26 mmol).
- Solvent : Dichloromethane (40 mL).
- Conditions : Stir at 0–5°C for 2 hours, followed by reflux with K₂CO₃ (2.16 g, 15.6 mmol) and hexadecyl trimethyl ammonium bromide (0.15 g, 5 mol%) for 4.5 hours.
- Purification : Recrystallization with ethyl acetate.
- Yield : ~94.5% (from acid-base extraction steps).
Step 2: Peptide Bond Formation
- Reagents : N-Phenylacetyl-L-proline (2.0 g, 8.6 mmol), DCC (1.77 g, 8.6 mmol), DMAP (0.03 g, 3 mol%).
- Solvent : THF/dichloromethane (1:1, 50 mL).
- Conditions : Stir at 0–5°C overnight.
- Step 3: Glycine Ethyl Ester Addition
- Purification : Recrystallization from ethanol.
- Yield : ~72.3% (crude product).
Key Data :
| Parameter | Step 1 (N-Phenylacetyl-L-Proline) | Step 2 (Peptide Coupling) |
|---|---|---|
| Solvent | Dichloromethane | THF/DCM (1:1) |
| Temperature | 0–5°C → Reflux | 0–5°C → RT |
| Catalyst | K₂CO₃, Phase-transfer agent | DCC, DMAP |
| Yield | ~94.5% | ~72.3% |
Alternative Method with Tetrabutylammonium Bromide
This approach optimizes yield and reduces byproduct formation:
Reaction Workflow
- Reactants : (S)-2-(Aminocarboxyl)propyl group amides (6.2 g, 0.03 mol), 4-chlorobutanoyl chloride.
- Solvent : Dichloromethane (45 mL).
- Conditions :
- Workup : Filter, concentrate, recrystallize with ethyl acetate and molecular sieves.
- Yield : ~60.7%.
Advantages :
- Avoids racemization due to controlled pH and temperature.
- Utilizes phase-transfer catalysts for better reactivity.
Cyclization-Driven Synthesis
This method employs cyclization to form the pyrrolidine core:
Procedure
- Reactants : Thick intermediate from Step 1 (54 g), 2-hydroxypyrimidine (2 g).
- Solvent : Toluene (125 mL).
- Conditions : Heat at 110°C for 12 hours, filter insolubles, and purify via silica gel chromatography (eluent: ethyl acetate/methanol/water, 85:12:3).
- Yield : ~94.5% (after chromatography).
Critical Factors :
- Catalyst : 2-Hydroxypyrimidine accelerates cyclization.
- Purification : Chromatography ensures high purity (>98%).
Comparison of Methods
Critical Parameters and Challenges
- Stereoselectivity : The (S)-enantiomer is critical for bioactivity. Racemization is minimized using chiral starting materials and anhydrous conditions.
- Purification : Molecular sieves and ethyl acetate recrystallization are essential for removing impurities like unreacted phenylacetyl chloride.
- Yield Optimization : Method 3 offers the highest yield due to efficient cyclization, but scalability is limited by the need for specialized catalysts.
Chemical Reactions Analysis
Types of Reactions
Noopept undergoes several types of chemical reactions, including:
Oxidation: Noopept can undergo oxidation reactions, particularly at the phenylacetyl group.
Reduction: Reduction reactions can occur at the carbonyl groups present in the compound.
Substitution: Substitution reactions can take place at the amino acid residues, particularly at the proline and glycine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of Noopept, such as its hydrolyzed form, N-phenylacetyl-L-prolylglycine, and other modified peptides .
Scientific Research Applications
Mechanism of Action
Noopept exerts its effects through multiple mechanisms:
Neurotransmitter Modulation: Noopept modulates the levels of neurotransmitters such as glutamate and acetylcholine, which are crucial for learning and memory.
Neurotrophic Factors: It increases the levels of brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF), promoting the growth and survival of neurons.
Antioxidant Properties: Noopept exhibits antioxidant properties, protecting neurons from oxidative stress and damage.
Calcium Homeostasis: It influences calcium ion concentration in neurons, enhancing synaptic plasticity and cognitive function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Similarity Analysis
The following compounds exhibit structural and functional group similarities to Ethyl 2-(1-(2-phenylacetyl)pyrrolidine-2-carboxamido)acetate (similarity scores based on Tanimoto coefficients):
| Compound Name | CAS No. | Similarity Score | Key Structural Features |
|---|---|---|---|
| tert-Butyl 2-(6-bromo-2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetate | 109010-60-8 | 0.76 | Bromo-substituted dihydroquinoline, tert-butyl ester |
| 3-Amino-2,3,4,5-tetrahydro-1H-benzazepin-2-one | 86499-35-6 | 0.72 | Benzazepinone core, no ester group |
| (±)-Ethyl 2-(2-(1-(phenylsulfonyl)pyrrolidine-2-carboxamido)thiazol-4-yl)acetate | Not provided | N/A | Thiazole ring, sulfonamide group |
Physicochemical and Pharmacological Comparisons
Table 1: Comparative Properties
Key Observations:
Functional Group Impact: The phenylacetyl-pyrrolidine motif in the target compound is critical for neuroprotective activity, whereas the bromo-dihydroquinoline in tert-Butyl 2-(6-bromo...) may introduce steric hindrance, reducing bioavailability . The sulfonamide-thiazole hybrid in (±)-Ethyl 2-(2-(1-(phenylsulfonyl)...) could enhance metabolic stability but may reduce solubility compared to the target compound .
Therapeutic Potential: The target compound’s ability to stimulate NGF/BDNF is unique among analogs, as similar compounds (e.g., 3-Amino-2,3,4,5-tetrahydro-1H-benzazepin-2-one) lack ester groups critical for crossing the blood-brain barrier .
Biological Activity
Ethyl 2-(1-(2-phenylacetyl)pyrrolidine-2-carboxamido)acetate, also known as (S)-Ethyl 2-(1-(2-phenylacetyl)pyrrolidine-2-carboxamido)acetate or Omberacetam, is a compound with significant biological interest due to its potential pharmacological properties. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C17H22N2O4
- Molecular Weight : 318.37 g/mol
- CAS Number : 157115-85-0
- Structural Features : The compound features an ethyl ester functional group, a pyrrolidine ring, and an acetamido group, which contribute to its unique biological activities.
Preliminary studies suggest that this compound may exhibit neuroprotective properties , akin to those observed in other nootropic compounds like Noopept. Its structural characteristics imply potential interactions with various neurotransmitter systems, although specific mechanisms remain under investigation.
Neuroprotective Effects
Research indicates that this compound may enhance cognitive functions and provide neuroprotection. It has been compared to Noopept, which is known for its cognitive enhancement effects, suggesting that this compound could similarly influence memory and learning processes.
Comparative Analysis with Similar Compounds
The following table summarizes the characteristics of this compound compared to other nootropic agents:
| Compound Name | Molecular Formula | Key Properties |
|---|---|---|
| This compound | C17H22N2O4 | Neuroprotective, potential cognitive enhancer |
| Noopept | C17H22N2O4 | Cognitive enhancement, neuroprotection |
| Piracetam | C6H10N2O2 | First nootropic, enhances memory |
| Aniracetam | C12H13N3O3 | Mood enhancement, neuroprotection |
This comparison highlights the unique aspects of this compound within the context of existing nootropic compounds.
Case Studies and Research Findings
A review of scientific literature reveals several studies focused on the synthesis and biological evaluation of similar compounds. For instance, a study on piperidine derivatives showed enhanced interactions with cellular targets involved in cancer progression. These findings underscore the potential for further exploration of this compound in therapeutic applications beyond cognitive enhancement .
Q & A
Q. What are the established synthetic routes for Ethyl 2-(1-(2-phenylacetyl)pyrrolidine-2-carboxamido)acetate, and what key steps ensure reproducibility?
Methodological Answer: A common synthesis involves coupling (2S)-1-(2-phenylacetyl)pyrrolidine-2-carboxylic acid with glycine ethyl ester derivatives using activating agents like HATU or HOBt. Critical steps include:
- Temperature control : Maintaining 0°C during coupling to minimize side reactions (e.g., racemization) .
- Purification : Chromatography (e.g., petroleum ether/ethyl acetate gradients) and supercritical fluid chromatography (SFC) for enantiomeric purity .
- Yield optimization : Stoichiometric ratios of coupling reagents (e.g., 1.5 eq. HATU relative to substrate) and inert atmosphere conditions .
Q. How should researchers validate the structural identity and purity of this compound?
Methodological Answer:
- NMR spectroscopy : Confirm stereochemistry (e.g., (2S)-pyrrolidine configuration) and absence of impurities via ¹H/¹³C NMR .
- HPLC analysis : Use reverse-phase columns (C18) with UV detection at 210–254 nm to assess purity (>98%) .
- Mass spectrometry : ESI-MS to verify molecular weight (C₁₇H₂₂N₂O₄; MW 318.37) .
Q. What are the recommended storage conditions and handling protocols for this compound?
Methodological Answer:
- Storage : Lyophilized powder at -20°C in airtight containers; DMSO stock solutions stable for ≤2 months at -20°C .
- Safety : Use fume hoods for handling solids/solutions; avoid direct skin contact (no toxicity data available) .
Advanced Research Questions
Q. How can researchers investigate the neuroprotective mechanisms of this compound in glutamate-induced neuronal toxicity?
Methodological Answer:
- In vitro models : Use HT-22 hippocampal neurons exposed to 5 mM glutamate for 24 hours. Pre-treat with the compound (0.1–10 µM) and measure viability via MTT assay .
- Mechanistic assays : Quantify NGF/BDNF expression via qPCR or ELISA in rat hippocampal tissue .
- Controls : Include positive controls (e.g., memantine) and vehicle (DMSO ≤0.1%) .
Q. How to resolve contradictions in reported biological activities (e.g., neuroprotection vs. metabolic effects)?
Methodological Answer:
- Model-specific analysis : Compare outcomes in neuronal (HT-22) vs. metabolic (streptozotocin-induced diabetic rat) models. Note that neuroprotection may dominate at lower concentrations (nanomolar range), while metabolic effects emerge at higher doses (micromolar) .
- Dose-response profiling : Use logarithmic dosing (1 nM–100 µM) to identify tissue-specific EC₅₀ values .
Q. What strategies optimize structure-activity relationships (SAR) for pyrrolidine-2-carboxamide derivatives?
Methodological Answer:
- Backbone modifications : Introduce substituents at the pyrrolidine nitrogen (e.g., 2-phenylacetyl vs. anthracenylmethyl groups) to alter lipophilicity and target engagement .
- Functional assays : Test analogs in parallel for neuroprotection (NGF upregulation) and off-target effects (e.g., glucose metabolism) to refine selectivity .
Q. How to address solubility challenges in in vivo studies?
Methodological Answer:
- Vehicle optimization : Use 10% Cremophor EL in saline for intravenous administration; confirm stability via dynamic light scattering (DLS) .
- Bioavailability testing : Compare plasma concentrations after oral (suspended in 0.5% methylcellulose) vs. intraperitoneal routes .
Data Contradiction Analysis
Q. Why do some studies report neuroprotection while others highlight metabolic normalization?
Methodological Answer:
- Species differences : Rat hippocampal models show NGF upregulation, while diabetic mice exhibit glucose normalization, suggesting tissue-specific receptor binding .
- Pathway crosstalk : Investigate shared signaling pathways (e.g., PI3K/Akt) using inhibitors (LY294002) to dissect neuroprotective vs. metabolic mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
